3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile” is a chemical compound with the molecular formula C13H8F3N3S . It has a molecular weight of 295.28 and is a versatile material with wide applications in scientific research. Its unique structure enables it to be utilized in various fields, including pharmaceuticals, materials science, and organic chemistry.
Synthesis Analysis
The synthesis of such compounds is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The [5+1] heterocyclization of appropriate 3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with carbon disulfide or ethyl xanthogenate was used to form the target tricyclic system .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 sulfur atom . The monoisotopic mass is 295.039093 Da .Scientific Research Applications
Synthesis and Reactivity
This compound is part of a broader class of chemicals utilized in synthetic chemistry for creating diverse heterocyclic structures. For instance, Katritzky et al. (1995) explored the synthesis and reactivity of pyridinecarbonitrile derivatives, demonstrating their versatility in chemical reactions to produce various substituted products, which are critical for further pharmacological and material science applications (Katritzky, Rachwał, Smith, & Steel, 1995). Similarly, Singh and Singh (2011) developed a microwave-assisted method for synthesizing novel benzo[b][1,8]-naphthyridine-3-carbonitriles, highlighting the efficiency and versatility of pyridinecarbonitriles in facilitating rapid and environmentally friendly synthetic routes (S. K. Singh & K. Singh, 2011).
Structural and Molecular Insights
Al-Wahaibi et al. (2021) provided structural characterization of dihydropyrimidine-5-carbonitrile derivatives, illustrating the potential of pyridinecarbonitriles as dihydrofolate reductase inhibitors, a key target in cancer therapy and antimicrobial resistance (Al-Wahaibi et al., 2021). This research underscores the significance of pyridinecarbonitriles in developing new therapeutic agents.
Biological Activity and Potential Applications
Several studies have investigated the biological activities of pyridinecarbonitrile derivatives, aiming to discover new pharmacologically active compounds. Miszke et al. (2008) synthesized 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, demonstrating their significant bacteriostatic and antituberculosis activities, which suggest the potential of these compounds in addressing infectious diseases (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Properties
IUPAC Name |
3-(2-aminophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)8-5-12(10(6-17)19-7-8)20-11-4-2-1-3-9(11)18/h1-5,7H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYAVBCWDKJNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.